Octabromodiphenyl ether

Catalog No.
S3711507
CAS No.
32536-52-0
M.F
C12H2Br8O
C6HBr4-O-C6HBr4
C12H2Br8O
M. Wt
801.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octabromodiphenyl ether

CAS Number

32536-52-0

Product Name

Octabromodiphenyl ether

IUPAC Name

1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenoxy)benzene

Molecular Formula

C12H2Br8O
C6HBr4-O-C6HBr4
C12H2Br8O

Molecular Weight

801.4 g/mol

InChI

InChI=1S/C12H2Br8O/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18/h1-2H

InChI Key

ORYGKUIDIMIRNN-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=CC(=C(C(=C2Br)Br)Br)Br

solubility

All g/L at 25 °C: methanol, 2; methylene chloride, 110; toluene, 190; benzene, 200; styrene, 250; methyl ethyl ketone, 40; acetone, 20.
In water, 0.005 mg/L (commercial product)
Solubility in water: very poo

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=CC(=C(C(=C2Br)Br)Br)Br

The exact mass of the compound Octabromodiphenyl ether is 801.34907 g/mol and the complexity rating of the compound is 326. The solubility of this chemical has been described as all g/l at 25 °c: methanol, 2; methylene chloride, 110; toluene, 190; benzene, 200; styrene, 250; methyl ethyl ketone, 40; acetone, 20.in water, 0.005 mg/l (commercial product)solubility in water: very poor. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Octabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers. It is primarily used in plastics and electronic equipment to reduce flammability. The compound is a complex mixture, with commercial forms containing an average of 7.2 to 7.7 bromine atoms per molecule. Predominantly, it consists of various congeners, including heptabromodiphenyl ether and octabromodiphenyl ether itself, which are responsible for its flame-retardant properties .

The specific mechanism of action of OBDEs as flame retardants is not fully understood. They are believed to interfere with the combustion process by absorbing heat and promoting char formation [].

  • Toxicity: Studies suggest potential for OBDEs to disrupt thyroid hormone function and neurodevelopment in animals []. However, data on human health effects is limited and inconclusive.
  • Flammability: OBDEs themselves are not flammable but can suppress flammability in materials they are added to.
  • Environmental Persistence: OBDEs are persistent organic pollutants (POPs) meaning they can remain in the environment for extended periods and accumulate in the food chain []. This raises concerns about potential ecological risks.
, particularly photolysis and anaerobic degradation, leading to the formation of lower brominated diphenyl ethers. These reactions are significant because they may produce byproducts that are more toxic and have a higher potential for bioaccumulation. The compound is stable under normal conditions but can decompose at elevated temperatures, releasing bromine and other compounds .

The biological activity of octabromodiphenyl ether has been a subject of research due to its potential health impacts. While there are no proven health effects in humans, animal studies suggest possible adverse effects on the liver, thyroid function, and neurobehavioral development. The compound can accumulate in body fat and may persist in the human body for extended periods . Concerns regarding its toxicity have led to regulatory actions in various countries.

The synthesis of octabromodiphenyl ether typically involves the bromination of diphenyl ether using elemental bromine or brominating agents under controlled conditions. This process results in the substitution of hydrogen atoms with bromine atoms on the aromatic rings of diphenyl ether. The production method must ensure that the resulting mixture contains the desired congener profile for effective flame retardancy .

Octabromodiphenyl ether is primarily used as a flame retardant in various applications, including:

  • Plastics: Incorporated into acrylonitrile butadiene styrene, high-impact polystyrene, polybutylene terephthalate, and polyamides.
  • Electrical Equipment: Used in housings and components to enhance fire safety.
  • Textiles: Sometimes applied to fabrics to reduce flammability.

Studies on the interactions of octabromodiphenyl ether with biological systems indicate that it can be absorbed through ingestion or inhalation. Its persistence in the environment raises concerns about long-term exposure and potential bioaccumulation in food chains. Additionally, interactions with other environmental contaminants may exacerbate its toxicity .

Several compounds share structural similarities with octabromodiphenyl ether. Here’s a comparison highlighting their unique features:

CompoundBromination LevelMain UsesRegulatory Status
Tetrabromobisphenol AFour BrominesFlame retardant in electronicsRegulated due to toxicity
Pentabromodiphenyl EtherFive BrominesFlame retardant for textilesBanned or restricted in several areas
Decabromodiphenyl EtherTen BrominesFlame retardant for plasticsSubject to scrutiny due to persistence
Hexabromodiphenyl EtherSix BrominesFlame retardant for various productsRegulated due to environmental impact

Octabromodiphenyl ether is unique due to its specific congener profile and its historical significance as a widely used flame retardant before regulatory restrictions were imposed. Its complex mixture nature complicates risk assessments compared to other simpler brominated compounds .

Physical Description

WHITE FLAKES OR POWDER.

Color/Form

Off-white powder (commercial)

XLogP3

9

Hydrogen Bond Acceptor Count

1

Exact Mass

801.34907 g/mol

Monoisotopic Mass

793.35727 g/mol

Heavy Atom Count

21

Density

2.76
Relative density (water = 1): 2.9

Odor

Faint

Decomposition

When heated to decomposition it emits toxic vapors of /bromine/.

Melting Point

200 °C (range, 167-257 °C)
167-257 °C

UNII

67XQ4G0A4Y

Vapor Pressure

1.275X10-9 mm Hg at 25 °C
negligible

Absorption Distribution and Excretion

Animal data show an absorption of octabromodiphenyl ether (OBDPE) by oral or inhalation route with an accumulation of the parent compound or its metabolites in the liver and also in the adipose tissue and the lung following inhalation administration. The extent of absorption and elimination cannot be assessed from the data available ... There are no measured data on OBDPE dermal absorption. However based on OBDPE physicochemical properties and analogy with PCBs, a dermal absorption of 4.5% may be estimated.
Evidence from humans indicates that octabromodiphenyl ether (OBDPE), HxBDPE(/hexabromodiphenyl ethe)/, HpBDPE (heptabromodiphenyl ether), and NonaBDPE (nonabromodiphenyl ether), which are components of commercial OBDPE, can be absorbed into the body and distributed into the blood. Distribution to the adipose tissue was evidenced at least for OBDPE and HxBDPE. There are no data available on the rate of elimination or on bioaccumulation of OBDPE from human adipose tissue, neither for PeBDPO /Pentabromodiphenyl oxide/, but given the high lipophilicity of these compounds and the adipose tissue accumulation observed in rats following oral or inhalation routes, it can be assumed that in humans OBDPE might bioaccumulate in these tissues as well. Following pregnancy HxBDPE and others PBDPEs such as TeBDPE /tetrabromodiphenyl ether/ and PeBDPEs /pentabromodiphenyl ethers/ are excreted in the breast milk. Unfortunately, such measurements were not carried out on OBDPE. However, based on the high lipophilicity of OBDPE, its potential to bioaccumulate in adipose tissues, and the breast milk measured data with HxBDPE (one component of commercial OBDPE), excretion of OBDPE in the breast milk may be anticipated.
Using rats as a model, ... tissue distribution of polybromodiphenyl ethers (PBDEs) /was investigated/ after oral administration and ... a suitable matrix /was evaluated/ for body burden estimation. Male rats were administered dust or corn oil containing 8 or 6 ug PBDEs/kg bw, respectively, in the diet for 21 days (N=4 rats per treatment), and the concentration of 15 PBDEs were measured in various tissues, plasma, and feces. PBDEs were found in all tissues, including the brain, and showed no difference in distribution patterns between treatments for most PBDEs. Tri- to hexa-BDEs comprised >80% of the total PBDEs in the adipose, brain, kidney, lung, and residual carcass, but <40% in the liver and plasma. The ratio of the lipid-weight concentration of tri- to hexa-BDEs in adipose tissue, residual carcass, and plasma was 1:1:2. For the hepta- to nona-BDEs, lipid-weight concentrations increased from adipose tissue to residual carcass to plasma in the ratio 0.3:1:>4. BDE-209 was the dominant congener in the liver and plasma, but was not detected in the adipose tissue or carcass. In summary, the lower brominated congeners tended to distribute equally into lipids implying both adipose tissue and plasma would be suitable matrices for biomonitoring. Plasma was the best matrix for detection of the higher brominated congeners (especially BDE-209), although on a lipid-weight basis tended to overestimate the total body burdens.

Wikipedia

2,2',3,3',4,4',5,5'-octabromodiphenyl ether

Methods of Manufacturing

Octabromodiphenyl ether is synthesized by treating diphenyl ether with 8 equivalents of Br2 in the presence of Al2Cl6/A12Br6, first at 35 °C and then at 120 °C. /Commercial OBDE is a mixture of approximately 11% PeBDE/HxBDE, 44% HpBDE, 31-35% OBDE, 10% NBDE, and 0.5% DeBDE. On the basis of the chemical structure, there are 12 possible isomers of OBDE./

General Manufacturing Information

Benzene, 1,1'-oxybis-, octabromo deriv.: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Last modified: 08-20-2023

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